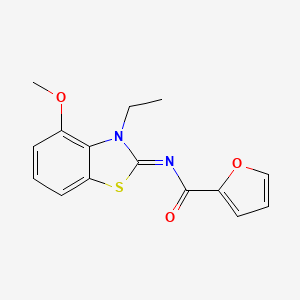

N-(3-乙基-4-甲氧基-1,3-苯并噻唑-2-亚甲基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)furan-2-carboxamide” is a compound that falls under the category of benzothiazoles . Benzothiazoles are important heterocyclic compounds that exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of benzothiazoles involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A variety of methods have been used to prepare N-aryl or N-heteryl cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis .Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, which contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . Bondock and co-workers reported that the reaction of the active methylene moiety of N-(benzothiazol-2-yl)-2-cyanoacetamide with phenyl isothiocyanate yielded a non-isolable intermediate potassium sulphide salt .科学研究应用

Detection of Mercury (II) Ions

This compound has been used as a chemosensor for the rapid and selective detection of mercury (II) ions in water . The chemosensor turns blue when reacted with mercury (II) ions due to the formation of a 2:1 coordination complex . The limit of detection (LOD) of Hg 2+ was 9.45 nM (1.8 ppb) which satisfies the maximum allowable Hg 2+ concentration in drinking water set by the WHO .

Detection of Biothiols

The complex formed by the compound and mercury (II) ions was used for the determination of cysteine (Cys) in aqueous solution . The thiol-containing amino acid preferentially coordinates the mercury ions of the complex, causing dissociation of the blue-coloured complex and the liberation of the pink-coloured dye . This makes it a useful tool for the screening of purified biothiols, such as cysetine, homocysteine, and glutathione in biology research and pharmaceutical/food industries .

Anti-microbial Activity

The compound exhibited anti-Staphylococcus aureus and anti-biofilm properties against penicillin, ampicillin, and methicillin-resistant strains of S. aureus . It induces overexpression of proteases in S. aureus causing lysis of its biofilms and killing the bacteria .

Pesticidal Agents

Some compounds derived from benzothiazole have shown favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth . Although the specific compound is not directly referenced, it’s possible that it may have similar properties due to its structural similarity.

作用机制

While the specific mechanism of action for “N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)furan-2-carboxamide” is not explicitly mentioned in the search results, benzothiazoles in general have been reported to exhibit a wide range of biological activities, such as anti-inflammatory, antitumor, antiviral, anticonvulsant antimycobacterial, antimicrobial, antidiabetic, and antioxidant .

未来方向

属性

IUPAC Name |

N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-3-17-13-10(19-2)6-4-8-12(13)21-15(17)16-14(18)11-7-5-9-20-11/h4-9H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKCOEIXIUQWNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)furan-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4-(2-thienyl)pyrimidine](/img/structure/B2628515.png)

![4-fluoro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2628521.png)

![5-ethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2628523.png)

![3-(1-(5-Fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2628533.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydroquinazoline](/img/structure/B2628536.png)